molecular formula C₁₁H₁₈O₂ B143592 2,4-Decadienoic acid, methyl ester, (2E,4E)- CAS No. 4493-42-9

2,4-Decadienoic acid, methyl ester, (2E,4E)-

Cat. No. B143592
CAS RN: 4493-42-9
M. Wt: 182.26 g/mol
InChI Key: SFHSEXGIVSBRRK-GOJKSUSPSA-N
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Description

The compound "2,4-Decadienoic acid, methyl ester, (2E,4E)-" is a chemical of interest in the field of pheromone research. It is related to the pheromone components of various insects, such as the male dried bean beetle, Acanthoscelides obtectus, and the bark beetle Pityogenes chalcographus. These insects use such compounds for communication, particularly in mating behaviors .

Synthesis Analysis

The synthesis of related compounds has been achieved through various methods. For instance, the enantiomers of methyl (E)-2,4,5-tetradecatrienoate, a similar compound, were synthesized from 1-undecyn-3-ol using asymmetric acetylation catalyzed by lipase PS, followed by an ortho ester Claisen rearrangement to generate the chiral allenic system . Additionally, methyl (2E,4Z)-2,4-decadienoate, another related compound, has been synthesized using palladium-catalyzed Heck reaction or Claisen and Al2O3 catalyzed thermal rearrangements . Another synthesis approach for methyl (2E,4Z)-2,4-decadienoate involved a Wittig condensation between 1-hexanale and phosphonium salt of methyl 1-bromocrotonate .

Molecular Structure Analysis

The molecular structure of "2,4-Decadienoic acid, methyl ester, (2E,4E)-" features a decadienoate system, which is a chain of ten carbon atoms with two double bonds. The configuration of the double bonds as (2E,4E) indicates that they are in a trans configuration relative to each other. The synthesis of a similar β-amino acid derivative from D-glucose involved the generation of an E,E decadienoate system, which is indicative of the importance of the double bond configuration in such compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are quite complex and involve multiple steps. For example, the synthesis of the pheromone components includes steps such as asymmetric acetylation, Claisen rearrangement, and Heck reaction, which are all pivotal in constructing the desired molecular framework with the correct stereochemistry . The Wittig condensation used in another synthesis is a common reaction in organic chemistry for forming carbon-carbon double bonds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2,4-Decadienoic acid, methyl ester, (2E,4E)-" are not detailed in the provided papers, we can infer that the compound is likely to be a liquid at room temperature due to the presence of double bonds and ester functional group, which generally lower the melting point. The double bonds also suggest that the compound could be reactive in the presence of catalysts or under certain conditions, as seen in the synthesis methods described .

Scientific Research Applications

1. Natural Sources and Biosynthesis

2,4-Decadienoic acid, methyl ester, (2E,4E)-, as a part of the class of chemicals known as phthalic acid esters (PAEs), is synthesized and utilized extensively in various products to improve mechanical extensibility and flexibility. Studies have shown that PAEs are not only synthesized but may also occur naturally, being detected in plant and microorganism sources. The natural presence of PAEs, including 2,4-Decadienoic acid, methyl ester, (2E,4E)-, suggests potential biosynthesis in nature. It's worth noting that while these substances have been utilized for their beneficial properties, their entry into ecosystems could disrupt metabolic processes in certain plant, algal, and microbial communities (Huang et al., 2021).

2. Environmental Impact and Toxicity

The environmental impact of PAEs, which includes 2,4-Decadienoic acid, methyl ester, (2E,4E)-, has been extensively studied. Research indicates that these compounds, due to their various uses, properties, and toxicity levels, have different effects on aquatic organisms. For instance, lower carbon PAEs are known to adversely affect populations of fish and invertebrates. Understanding the chronic effects of these compounds is crucial for assessing their environmental impact and for regulatory purposes (Staples et al., 2011).

3. Applications in Chemical Engineering and Biotechnology

2,4-Decadienoic acid, methyl ester, (2E,4E)-, as part of the broader group of fatty acid esters, has potential applications in various fields. For example, in biopolymer research, fatty acid esters are used to create specific properties in biopolymers through chemical modification. These modifications can lead to the development of novel biopolymers with diverse applications ranging from drug delivery to antimicrobial agents. The research focuses on understanding the structure-property relationships of these compounds and optimizing their synthesis for specific applications (Petzold-Welcke et al., 2014).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . In case of eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . If ingested, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

properties

IUPAC Name

methyl (2E,4E)-deca-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h7-10H,3-6H2,1-2H3/b8-7+,10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHSEXGIVSBRRK-XBLVEGMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30884370
Record name 2,4-Decadienoic acid, methyl ester, (2E,4E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30884370
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Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear, yellowish liquid; light fatty note
Record name Methyl (E)-2-(Z)-4-decadienoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1182/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

not soluble in water, soluble (in ethanol)
Record name Methyl (E)-2-(Z)-4-decadienoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1182/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.917-0.923
Record name Methyl (E)-2-(Z)-4-decadienoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1182/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2,4-Decadienoic acid, methyl ester, (2E,4E)-

CAS RN

7328-33-8, 4493-42-9
Record name Methyl (2E,4E)-2,4-decadienoate
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Record name Methyl 2,4-decadienoate, (2E,4E)-
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Record name 2,4-Decadienoic acid, methyl ester, (2E,4E)-
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Record name 2,4-Decadienoic acid, methyl ester, (2E,4E)-
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URL https://comptox.epa.gov/dashboard/DTXSID30884370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (2E,4Z)-2,4-decadienoate
Source European Chemicals Agency (ECHA)
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Record name Methyl (2E,4E)-2,4-decadienoate
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Record name METHYL 2,4-DECADIENOATE, (2E,4E)-
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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